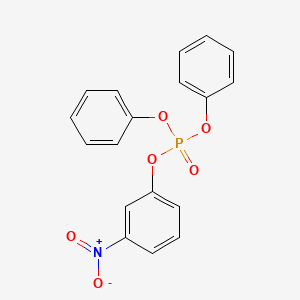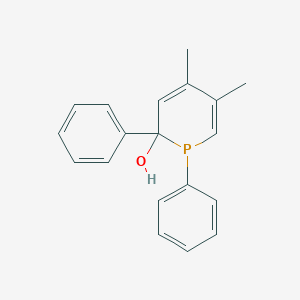![molecular formula C11H18N6O2 B14596580 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol CAS No. 60819-42-3](/img/structure/B14596580.png)
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is a complex organic compound that features a triazine ring substituted with aziridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol typically involves the reaction of aziridine with a triazine derivative. One common method involves the use of dichloroglyoxime derivatives, which are halogenated and then reacted with aziridine in the presence of a base such as triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, catalysts, and purification methods are optimized to enhance the efficiency and cost-effectiveness of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the triazine ring or the aziridine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its cytostatic effects on cancer cells, showing promise as an antitumor agent.
Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol involves its ability to form covalent bonds with biological molecules. The aziridine groups are highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and cell division. This property is particularly useful in the development of anticancer drugs, where the compound targets rapidly dividing tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazin-2,4,6-triamine): Another triazine derivative with antitumor activity.
Mitomycin C: Contains an aziridine ring and is used as a chemotherapeutic agent.
Azinomycin B: Features aziridine rings and exhibits antitumor properties.
Uniqueness
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is unique due to its combination of a triazine ring with aziridine groups, providing a distinct set of chemical and biological properties. Its ability to form stable covalent bonds with DNA and other biomolecules sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
60819-42-3 |
|---|---|
Fórmula molecular |
C11H18N6O2 |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H18N6O2/c1-11(6-18,7-19)15-8-12-9(16-2-3-16)14-10(13-8)17-4-5-17/h18-19H,2-7H2,1H3,(H,12,13,14,15) |
Clave InChI |
YKVCDJBETRCQFL-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)NC1=NC(=NC(=N1)N2CC2)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)






![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
